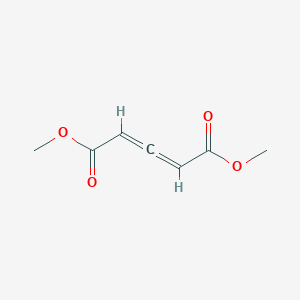

dimethyl-2,3-pentadienedioate

Description

Properties

CAS No. |

1712-36-3 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

InChI |

InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |

InChI Key |

FJLLBKDQCMPUSU-UHFFFAOYSA-N |

SMILES |

COC(=O)C=C=CC(=O)OC |

Canonical SMILES |

COC(=O)C=C=CC(=O)OC |

Synonyms |

Dimethyl-2,3-pentadienedioate |

Origin of Product |

United States |

The Significance of Allene Based Scaffolds in Modern Synthetic Methodologies

Allene-based scaffolds have garnered considerable attention in modern synthetic methodologies due to their inherent reactivity and geometric uniqueness. nih.gov Allenes, compounds containing two cumulative double bonds, are not merely chemical curiosities but are found in over 150 natural products and serve as pivotal intermediates in chemical synthesis. wikipedia.org Their utility stems from their ability to participate in a diverse range of transformations, including cycloadditions, hydrofunctionalizations, and rearrangements, often catalyzed by transition metals. nih.gov The strained nature of the cumulated double bonds makes allenes more reactive than simple alkenes, providing a driving force for various synthetic operations. rsc.org

The development of efficient methods for synthesizing allenes has further propelled their use in constructing complex molecules. rsc.org This increased accessibility has allowed chemists to exploit the unique reactivity of the allene (B1206475) moiety to generate stereocomplexity and build diverse molecular frameworks. rsc.org Furthermore, the inherent axial chirality of many allene skeletons makes them particularly attractive for developing new asymmetric synthetic methods, a highly sought-after goal in modern organic chemistry. uea.ac.ukuea.ac.uk

Historical Context of Dimethyl 2,3 Pentadienedioate Within Mechanistic and Synthetic Chemistry Research

Initially, allenes were often regarded as synthetically challenging and esoteric compounds. wikipedia.org However, their perception began to shift in the mid-20th century, and by the early 21st century, research on allenes had expanded significantly. wikipedia.org Dimethyl-2,3-pentadienedioate, as a specific and highly functionalized allene (B1206475), has played a role in this evolution.

Early research often focused on understanding the fundamental reactivity of such electron-deficient allenes. For instance, studies investigated its behavior in cycloaddition reactions with various partners. researchgate.netclockss.org Mechanistic investigations have been crucial in elucidating the factors that control the chemo-, regio-, and stereoselectivity of reactions involving allenes like this compound. nih.gov For example, the enantiomers of this compound have been shown to interconvert during gas chromatographic separation, and the energy barrier for this process has been determined. researchgate.net The complexation of this compound with chiral lanthanide shift reagents has also been studied, demonstrating the potential for enantiomeric enrichment. acs.org More recently, this compound has been employed in more complex, multi-component reactions, highlighting its utility in modern synthetic chemistry for creating intricate molecular structures. osti.govosti.gov

The Allene Functional Group As a Versatile Synthetic Unit

Catalytic Approaches to Allene Construction Relevant to this compound

Catalytic methods represent the forefront of efficient and selective allene synthesis, offering atom-economical pathways from readily available precursors. nih.govacs.org These approaches are pivotal for accessing complex molecules like this compound, which serves as a valuable building block in organic synthesis. osti.gov

Transition-Metal Catalyzed Allene Synthesis

Transition metals, particularly palladium, rhodium, nickel, and copper, are instrumental in catalyzing the formation of allenes through various mechanistic pathways. rhhz.net Palladium-catalyzed hydrofunctionalization of conjugated 1,3-enynes has become a prominent, atom-economical route to allenes. nih.govacs.org For instance, a cooperative catalysis system using Pd(0), a Lewis acid like B(C₆F₅)₃, and a base can facilitate the hydroalkylation of 1,3-enynes with ketones to yield β-allenyl ketones. nih.govacs.org While not directly producing a dioate, this method demonstrates the principle of adding carbon nucleophiles to enynes, a strategy adaptable to forming the backbone of allenedioates.

Nickel catalysis has enabled the cross-electrophile coupling of propargyl carbonates with organoiodides, providing access to tri- and tetrasubstituted allenes without the need for pre-formed organometallic reagents. acs.orgacs.org This reductive cross-coupling, assisted by a reducing agent like zinc, showcases high functional group tolerance. acs.orgacs.org Similarly, three-component coupling reactions catalyzed by transition metals can combine allenes, organic electrophiles, and organometallic reagents in a single pot to create complex allylic structures with high selectivity. rsc.org These methods highlight the modularity that can be achieved in allene synthesis.

First-row transition metals like manganese, iron, and cobalt have also been recognized for their utility in C-H activation reactions involving allenes, offering a cost-effective and sustainable alternative to noble metals. rhhz.net For example, manganese has been used to catalyze the C-H activation of ketimines and their subsequent reaction with allenes. rhhz.net

A summary of representative transition-metal catalyzed allene syntheses is presented below.

| Catalyst System | Reactants | Product Type | Ref. |

| Pd(0)/B(C₆F₅)₃/NR₃ | 1,3-Enyne, Ketone | β-Allenyl Ketone | nih.govacs.org |

| NiBr₂·diglyme/Ligand/Zn | Propargyl Carbonate, Organoiodide | Tri/Tetrasubstituted Allene | acs.orgacs.org |

| [{Rh(cod)Cl}₂]/Phosphoramidite | Propargylic Benzoate, Arylboronic Acid | Trisubstituted Allene | organic-chemistry.org |

| Palladium or Rhodium | 1,3-Enyne, Boryl/Silyl/Aryl Reagent | Boryl/Silyl/Aryl Allene | nih.gov |

Enantioselective Catalytic Synthesis of Axially Chiral Allene Esters

The axial chirality of allenes is a key feature that makes them valuable in asymmetric synthesis and materials science. nih.govrsc.org Consequently, the enantioselective synthesis of allene esters, the class of compounds to which this compound belongs, is a significant area of research. nih.gov

A highly effective method for generating axially chiral allenes is the copper hydride-catalyzed semireduction of conjugated enynes. nih.gov This protocol furnishes 1,3-disubstituted allenes with high enantioselectivity and is compatible with a wide array of functional groups, including esters. nih.gov The development of chiral ligands for metal catalysts is crucial for these transformations. nih.gov For example, nickel-catalyzed propargylic substitution reactions using chiral P,N-ligands can produce a variety of axially chiral phosphorus-containing allenes and, by extension, other allene types with high enantiomeric excess. nih.gov

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids, for instance, can catalyze the dearomative γ-addition of indoles to β,γ-alkynyl-α-imino esters, yielding axially chiral tetrasubstituted α-amino allenoates. acs.orgrsc.org This highlights the potential for controlling axial chirality in highly functionalized allene systems. Another approach involves the enantiomeric enrichment of racemic allenedicarboxylates, such as dimethyl 2,3-pentadienedioate, through complexation with a chiral organoeuropium reagent, (+)-Eu(hfc)₃, which preferentially complexes with one enantiomer. acs.org

Key strategies for enantioselective synthesis of chiral allene esters are summarized in the table below.

| Catalysis Type | Catalyst/Reagent | Precursors | Product Feature | Ref. |

| Metal Catalysis | Copper Hydride with Chiral Ligand | Conjugated Enyne | Axially Chiral 1,3-Disubstituted Allene | nih.gov |

| Metal Catalysis | Nickel with Chiral P,N-Ligand | Propargyl Acetate, P-Nucleophile | Axially Chiral Phosphoryl Allene | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | β,γ-Alkynyl-α-imino Ester, Nucleophile | Axially Chiral Tetrasubstituted Allenoate | acs.org |

| Chiral Reagent | (+)-Eu(hfc)₃ | Racemic Allenedicarboxylate | Enantioenriched (S)-Allenedicarboxylate | acs.org |

Radical-Mediated Synthetic Pathways for Allene Derivatives

Radical chemistry offers unique pathways for the synthesis and functionalization of allenes, often proceeding under mild conditions. rsc.orgnih.gov These methods can be broadly categorized, with two prominent strategies being the radical 1,4-addition to 1,3-enynes and the transformation of propargylic compounds. rsc.org

The 1,4-difunctionalization of 1,3-enynes allows for the simultaneous introduction of two different functional groups into the allene product. rsc.org For example, a photoredox co-catalyzed radical 1,4-sulfonylacylation of 1,3-enynes has been developed using an N-heterocyclic carbene (NHC) and an iridium photocatalyst. rsc.org Another powerful approach is the copper-catalyzed allenic C(sp²)-H cyanation, which proceeds via a radical-mediated hydrogen atom abstraction (HAA) from the allene backbone. bohrium.comdicp.ac.cn This method demonstrates exceptional regioselectivity, functionalizing the central carbon of the allene system without the need for a directing group. bohrium.comdicp.ac.cn

Transformations of propargylic compounds can also proceed through radical intermediates to yield allenes. Nickel-catalyzed cross-coupling of propargyl bromides with alkylzinc halides, for instance, regioselectively produces allenes instead of the isomeric propargylic products. rsc.org This reactivity is attributed to the formation of a propargyl radical, which is in equilibrium with an allenyl radical, leading to diverse reaction outcomes. researchgate.net

Transformations Involving Propargylic Precursors in Allene Formation

Propargylic compounds are among the most common and versatile precursors for allene synthesis. acs.org These reactions typically involve the S_N2' substitution of a leaving group at the propargylic position. Transition metals, especially copper, rhodium, palladium, and nickel, are frequently used to catalyze these transformations. acs.orgorganic-chemistry.orgacs.org

Rhodium complexes, for example, catalyze the enantiospecific reaction of chiral propargylic benzoates with arylboronic acids to form optically active trisubstituted allenes. organic-chemistry.org Palladium catalysis is effective for the carboetherification of β,γ-unsaturated ketoximes with propargylic acetates, installing an allene moiety into isoxazoline (B3343090) structures. acs.org This highlights the ability to incorporate allenes into more complex heterocyclic scaffolds.

Nickel catalysis has proven particularly robust for coupling propargylic electrophiles. Reductive coupling reactions between propargyl carbonates and aryl halides, controlled by specific ligands, enable the regioselective synthesis of aryl-substituted allenes. acs.org Furthermore, nickel catalysis can mediate the reaction of propargyl bromides with organozinc reagents to selectively form allenes. rsc.org The choice of leaving group on the propargylic precursor is critical; carbonates, acetates, benzoates, and halides have all been successfully employed. acs.orgorganic-chemistry.orgacs.org

Modular and Convergent Synthetic Strategies Employed for Allenedioates

Modular and convergent syntheses are powerful strategies that construct complex molecules from smaller, independently prepared fragments. caltech.edunih.gov This approach is often more efficient and higher-yielding than linear synthesis, where a single starting material is sequentially modified. caltech.edu

In the context of this compound and its derivatives, a convergent strategy could involve the coupling of two distinct building blocks that together form the final allenedioate structure. For example, a modular approach might involve the synthesis of a propargylic fragment already containing one of the ester functionalities. This fragment could then be coupled with a second component to install the second ester group and simultaneously form the allene. The three-component coupling reactions catalyzed by transition metals are an excellent example of a convergent approach, bringing together an allene, an electrophile, and a nucleophile in one pot. rsc.org

The development of modular methods allows for the rapid generation of diverse compound libraries. caltech.edursc.org By varying the structure of the individual building blocks, a wide range of allenedioate derivatives could be synthesized from a common intermediate. This strategy is invaluable for creating libraries of compounds for biological screening or materials science applications, and it has been successfully applied to the synthesis of complex natural products and their analogues. nih.govnih.gov For instance, a convergent total synthesis of complex alkaloids was achieved through the directed assembly of intact cyclotryptamine subunits, showcasing the power of this strategy in controlling stereochemistry and complex bond formations. nih.gov

Pericyclic Reaction Mechanisms of this compound

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of modern organic synthesis. researchgate.netorganicchemistrydata.org this compound, with its cumulated double bonds, exhibits distinct reactivity in these processes, particularly in cycloadditions. thieme-connect.commdpi.com

Cycloaddition Reactions of this compound as a Key Substrate

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. numberanalytics.com this compound's strained and electron-poor allenic system makes it an excellent substrate for these reactions. mdpi.com It readily participates in both [4+2] and [3+2] cycloadditions, leading to the formation of six- and five-membered rings, respectively. thieme-connect.comsci-rad.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. iitk.ac.inwikipedia.org In these reactions, this compound acts as a potent dienophile due to the electron-withdrawing nature of its ester groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org this compound has been shown to react with a variety of dienes. For instance, its reaction with cyclopentadiene (B3395910) proceeds readily to form the corresponding cycloadduct. acs.org The reactivity of allenes as dienophiles in Diels-Alder reactions produces cycloadducts with an exocyclic double bond. thieme-connect.com

A study on the Diels-Alder reaction of optically active allene-1,3-dicarboxylates, including a derivative of this compound, with cyclopentadiene resulted in the formation of endo adducts. acs.org This highlights the stereochemical influence of the allenic axial chirality on the reaction outcome.

| Diene | Dienophile | Reaction Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | Optically active allene-1,3-dicarboxylates | Not specified | Endo adducts | Demonstrates transfer of axial chirality to stereocenters. | acs.org |

| Vinylallene | Methyl vinyl ketone | Not specified | Two regioisomers (70:30 ratio) | Illustrates regioselectivity in allene-containing dienes. | thieme-connect.com |

The inherent axial chirality of 1,3-disubstituted allenes like this compound makes them valuable substrates in asymmetric synthesis. thieme-connect.commdpi.com The use of optically active allenedioates in Diels-Alder reactions allows for the transfer of this axial chirality to the newly formed stereocenters in the cycloadduct. acs.org

Research has demonstrated that the enantiomerization barrier of this compound can be studied using dynamic gas chromatography. researchgate.netpsu.edu This stereolability is an important consideration in its asymmetric transformations. The Diels-Alder reaction of optically active allene-1,3-dicarboxylates with cyclopentadiene afforded the corresponding adducts with high stereoselectivity, governed by the combination of sterically favorable approaches and secondary orbital interactions. acs.org The development of chiral auxiliaries and catalysts has been a major focus in achieving high enantioselectivity in Diels-Alder reactions. wiley-vch.denih.govorganic-chemistry.org

| Chiral Substrate/Auxiliary | Reactant | Key Aspect | Outcome | Reference |

|---|---|---|---|---|

| Optically active allene-1,3-dicarboxylates | Cyclopentadiene | Asymmetric Diels-Alder | High stereoselectivity in endo adducts | acs.org |

| Chiral alkoxy iminium salts | Cyclopentadiene | Asymmetric Diels-Alder | High diastereoselectivity and good endo/exo ratios | ucla.edu |

| cis-1-Arylsulfonamido-2-indanols | Cyclopentadiene | Chiral auxiliary in Diels-Alder | Exclusively endo-adducts with high diastereoselectivities | nih.gov |

The regioselectivity and stereochemistry of Diels-Alder reactions involving allenes are crucial aspects that determine the structure of the final product. numberanalytics.com In the case of unsymmetrical allenes and dienes, the reaction can lead to different regioisomers. The stereochemical outcome is often governed by the "endo rule," which favors the formation of the product where the substituents on the dienophile are oriented towards the diene in the transition state. iitk.ac.in

For allenes participating as dienophiles, the cycloaddition results in a product with an exocyclic double bond. thieme-connect.com The axial chirality of a 1,3-disubstituted allene is transferred to the tetrahedral stereocenters of the cycloadduct. thieme-connect.com Studies on the reaction of vinylallenes have shown that the regioselectivity is influenced by the electronic nature of the substituents. thieme-connect.com Furthermore, computational studies have been employed to understand the origins of stereoselectivity in reactions with strained cyclic allenes, highlighting the role of frontier molecular orbitals and electrostatic effects. researchgate.net

Beyond [4+2] cycloadditions, this compound also engages in [3+2] cycloaddition reactions. sci-rad.com These reactions involve a three-atom component (1,3-dipole) and a two-atom component (dipolarophile), leading to the formation of five-membered heterocyclic rings. sci-rad.comresearchgate.net

This compound, with its electron-deficient double bonds, can act as a dipolarophile. Research has shown its high cycloaddition reactivity toward pyridine (B92270) N-oxides, which act as 1,3-dipoles. clockss.org In the reaction of 2-phenylpyridine (B120327) N-oxide with dimethyl 2,3-pentadienedioate, 2,3-dihydropyridine (B14468823) type 1:1 cycloadducts were formed. researchgate.net Another study reported the reaction of 3,5-dimethylpyridine (B147111) N-oxide with phenylsulfonylpropadiene, a related allene, which also resulted in cycloaddition products. clockss.org

Furthermore, this compound has been utilized in multicomponent reactions. For example, it undergoes a four-component annulation with C60, an alkyl isocyanide, and water to yield cyclopentano- osti.govfullerene derivatives.

| 1,3-Dipole | Dipolarophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine N-oxide | This compound | [3+2] Cycloaddition | 2,3-Dihydropyridine type 1:1 cycloadducts | researchgate.net |

| 3,5-Dimethylpyridine N-oxide | Phenylsulfonylpropadiene | [3+2] Cycloaddition | 1:1 thieme-connect.comucla.edu sigmatropic rearrangement product and 1:2 azetidine-type cycloadduct | clockss.org |

| Generated from C60 and alkyl isocyanide | This compound | Four-component annulation | Cyclopentano- osti.govfullerene derivatives |

Hetero-Diels-Alder Reactivity and Mechanisms

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings and is a variation of the well-known Diels-Alder reaction. wikipedia.orgsigmaaldrich.comsigmaaldrich.com In the HDA reaction, either the diene or the dienophile contains a heteroatom, most commonly nitrogen or oxygen. sigmaaldrich.com The reaction is a [4+2] cycloaddition, involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile. sigmaaldrich.com The formation of more stable σ-bonds from π-bonds drives the reaction forward. sigmaaldrich.comtotal-synthesis.com

The reactivity in HDA reactions is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. illinois.edu In a "normal electron demand" HDA, an electron-rich diene reacts with an electron-poor dienophile. total-synthesis.com The presence of electron-withdrawing groups on the dienophile lowers its LUMO energy, facilitating the reaction. rug.nl Lewis acids can be used to accelerate these reactions by coordinating to the dienophile and lowering its LUMO energy further. wikipedia.orgrug.nl

This compound has been noted for its high cycloaddition reactivity with pyridine N-oxides, which act as the diene component in these reactions. clockss.org The mechanism of the Lewis acid-catalyzed HDA reaction of aldehydes with activated dienes has been studied and can proceed through either a concerted, asynchronous [4+2] cycloaddition or a stepwise Mukaiyama-type aldol (B89426) addition followed by cyclization. illinois.edu

Cycloaddition Reactions with Heterocyclic N-Oxides and Mechanistic Pathways

This compound exhibits significant reactivity in cycloaddition reactions with heterocyclic N-oxides, such as pyridine N-oxides. clockss.org These reactions are of interest due to the diverse chemical reactivity of pyridine N-oxides. clockss.org While pyridine N-oxides possess a nitrone moiety, their 1,3-dipolar cycloaddition reactions are not common due to the high aromatic stabilization of the pyridine ring. clockss.org However, with highly reactive dipolarophiles like this compound, these cycloadditions proceed. clockss.org

For instance, the reaction of 3,5-dimethylpyridine N-oxide with phenylsulfonylpropadiene, a related allene, yields a osti.govresearchgate.net sigmatropic rearrangement product and a 1:2 azetidine-type cycloadduct. clockss.org The initial cycloadduct is not isolated; instead, a product resulting from a subsequent rearrangement is observed. clockss.org In the reaction of 2-phenylpyridine N-oxide with this compound, 2,3-dihydropyridine type 1:1 cycloadducts are formed. researchgate.net The regiochemistry of these cycloadditions can often be understood by considering the energies and atomic coefficients of the frontier molecular orbitals. researchgate.net

The cycloaddition of nitrones, which are present in N-oxides, with allenes can be influenced by steric factors that control the regiochemistry of the products. acs.org These reactions can proceed via a [3+2] cycloaddition mechanism. acs.orguchicago.edu

Sigmatropic Rearrangements Originating from Primary Cycloadducts

Sigmatropic rearrangements are pericyclic reactions where a σ-bonded atom or group, flanked by one or more π-electron systems, shifts to a new position within the molecule, leading to a reorganization of the π-bonds. msu.edu The total number of σ and π bonds remains the same. msu.edu These rearrangements are classified by numbers in brackets, indicating the relative distance each end of the σ-bond has moved. msu.edu

In the context of reactions involving this compound, the primary cycloadducts formed can undergo subsequent sigmatropic rearrangements. A notable example is the osti.govresearchgate.net sigmatropic rearrangement observed in the reaction of 3,5-dimethylpyridine N-oxide with an allene. clockss.org A osti.govresearchgate.net hydrogen shift involves a hydrogen atom moving across a five-atom system with two conjugated double bonds, a process involving 6 π-electrons. libretexts.org

Another common type is the psu.edupsu.edu sigmatropic rearrangement, such as the Cope and Claisen rearrangements, which proceed through a six-membered cyclic transition state. libretexts.orgpsu.eduacs.org-Sigmatropic rearrangements are also known and typically involve heteroatoms like sulfur, nitrogen, or oxygen. msu.eduwikipedia.org These rearrangements often exhibit high stereoselectivity, with a strong preference for the formation of the E-alkene (trans) at the newly formed double bond. wikipedia.org For example, the reaction of an allylic sulfoxide (B87167) can lead to a reversible psu.eduacs.org sigmatropic rearrangement to a sulfenate ester. msu.edu

Multicomponent Annulation Processes Involving this compound

Isocyanide-Induced Annulation Reactions for Complex Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that contains most of the atoms of the starting materials. researchgate.netrug.nl Isocyanide-based MCRs are particularly valuable in medicinal chemistry for creating large libraries of drug-like molecules. researchgate.net The unique reactivity of the isocyanide carbon, which can act as both a nucleophile and an electrophile, is central to these transformations. researchgate.net

Isocyanide-induced annulation reactions involving this compound have been utilized to construct complex cyclic structures. osti.gov These reactions are an extension of the well-established reactivity of isocyanides with sp-hybridized carbon reactants like alkynes and allenes. osti.gov For instance, a four-component reaction between this compound, an alkyl isocyanide, water, and C60 fullerene leads to the formation of cyclopentano- nih.govfullerene derivatives. osti.govacs.orgosti.gov This reaction proceeds through a proposed mechanism involving the generation of a reactive dipolar species from the interaction of the isocyanide and the allenoate, which is then trapped by the fullerene. osti.govbeilstein-journals.org The final step involves hydration to yield the amide-containing product. osti.gov

Fullerene Functionalization via this compound Reactivity

The functionalization of fullerenes is a significant area of research aimed at improving their properties and processability for applications in materials science and biomedicine. osti.gov Various chemical strategies have been developed for this purpose, including cycloaddition reactions. osti.govosti.gov

This compound has proven to be a useful reagent for the functionalization of C60 fullerene. osti.govacs.orgosti.gov In a multicomponent reaction setting, it reacts with C60, an alkyl isocyanide, and water to afford cyclopentano- nih.govfullerene derivatives. osti.govacs.orgosti.govosti.govmit.edu This four-component annulation is analogous to the three-component reaction observed with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the alkyne counterpart of this compound. osti.govacs.orgosti.gov

The proposed mechanism for this fullerene functionalization involves the initial reaction between the isocyanide and the allene to form a zwitterionic intermediate. osti.govwikipedia.org This intermediate then adds to the fullerene cage, followed by cyclization and subsequent reaction with water to yield the final functionalized fullerene. osti.gov This approach represents an extension of the Prato reaction, which is a 1,3-dipolar cycloaddition of azomethine ylides to fullerenes, and highlights the versatility of this compound in constructing novel fullerene derivatives. osti.govuni-tuebingen.de

Interconversion Dynamics and Enantiomerization Mechanisms of Chiral this compound

This compound is an axially chiral allene that can undergo enantiomerization, the process of interconversion between enantiomers. researchgate.netpsu.eduresearchgate.netacs.org The study of these dynamic stereochemical processes is crucial for understanding the behavior of stereolabile compounds and is often investigated using techniques like dynamic chromatography and nuclear magnetic resonance (NMR) spectroscopy. psu.edursc.org

The enantiomerization of this compound has been studied using gas chromatography on chiral stationary phases (CSPs). researchgate.netacs.org During the chromatographic separation, the enantiomers interconvert, leading to characteristic elution profiles. researchgate.net By simulating these profiles, the rate constants and the energy barrier for enantiomerization can be determined. researchgate.netpsu.edu

The enantiomerization barrier is a measure of the energy required for the interconversion to occur. For this compound, this barrier has been determined by various methods. Stopped-flow multidimensional gas chromatography, which allows for kinetic studies in the absence of a CSP, yielded an interconversion barrier of 128 kJ/mol at 120°C. psu.eduacs.org In contrast, dynamic gas chromatography measurements using different CSPs, such as Chirasil-Nickel and Chirasil-Dex, provided slightly lower energy barriers of 117.5 and 114.9 kJ/mol, respectively, at the same temperature. psu.edu This difference suggests that the chiral stationary phase can influence the rate of enantiomerization. psu.edu The mechanism for the racemization of simple allenes is thought to be a two-step process involving a non-linear allyl diradical intermediate.

The table below summarizes the enantiomerization barrier for this compound determined by different methods.

Table 1: Enantiomerization Barrier of this compound

| Method | Chiral Stationary Phase (CSP) | Temperature (°C) | Enantiomerization Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| Stopped-flow multidimensional GC | None | 120 | 128 | psu.eduacs.org |

| Dynamic GC | Chirasil-Nickel | 120 | 117.5 | psu.edu |

| Dynamic GC | Chirasil-Dex | 120 | 114.9 | psu.edu |

Stereochemical Studies and Investigations of Chirality in Dimethyl 2,3 Pentadienedioate Systems

The Phenomenon of Axial Chirality in Allene (B1206475) Functional Groups

The allene functional group, characterized by two cumulative double bonds (C=C=C), is a classic example of a molecule that can exhibit chirality without possessing a traditional stereogenic center. This phenomenon is known as axial chirality. illinois.eduresearchgate.net The key to this chirality lies in the non-planar arrangement of the substituents attached to the terminal sp2-hybridized carbons of the allene core. For a 1,3-disubstituted allene, such as dimethyl-2,3-pentadienedioate, to be chiral, the substituents on each terminal carbon must be different (R1 ≠ R2 and R3 ≠ R4). illinois.edu

In this compound, the two ester groups are located in planes that are perpendicular to each other. This orthogonal arrangement means the molecule and its mirror image are non-superimposable, thus they exist as a pair of enantiomers. nih.gov The rotation about the C=C=C axis is restricted, giving rise to stable, isolable enantiomers under certain conditions. rsc.org This inherent three-dimensional structure is the foundation for the compound's chiroptical properties and the stereochemical outcomes of its reactions. researchgate.net

Enantiomeric Enrichment Methodologies for Allenedioates

The separation and synthesis of single enantiomers of chiral allenes are crucial for their application in asymmetric synthesis and materials science. illinois.eduanr.fr Various strategies have been developed for the enantiomeric enrichment of allenes, including allenedioates.

Strategies Utilizing Chiral Auxiliaries and Resolving Reagents (e.g., Lanthanide Shift Reagents)

Chiral Auxiliaries: One established method in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comtcichemicals.com This involves temporarily attaching a chiral molecule to an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org For allenes, a chiral auxiliary can be used to direct the formation of one enantiomer over the other. For instance, the reaction of (1R)-(+)-camphor with alkynyllithium, followed by reduction, has been used to produce chiral allenes with high diastereoselectivity. lookchem.com After the desired chiral allene is formed, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgyork.ac.uk

Lanthanide Shift Reagents (LSRs): Chiral lanthanide shift reagents are powerful tools for the analysis and resolution of enantiomers. researchgate.netorganicchemistrydata.orgslideshare.net These reagents are chiral complexes of lanthanide ions, such as europium, that can reversibly bind to Lewis basic sites in substrate molecules. organicchemistrydata.org When a chiral LSR interacts with a racemic mixture, it forms two diastereomeric complexes that can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netbeilstein-journals.org This allows for the determination of enantiomeric purity. organicchemistrydata.org

A notable application for allenedioates involves the use of tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), (+)-Eu(hfc)3, for enantiomeric enrichment. Research has shown that complexation of dimethyl penta-2,3-dienedioates with (+)-Eu(hfc)3 can enrich the (S)-isomer with high enantioselectivity. acs.org This process involves the interconversion of the diastereomeric complexes, leading to the enrichment of the thermodynamically preferred one. acs.org Among various LSRs, the europium-based reagent was found to be particularly effective for this transformation. acs.org

Dynamic Deracemization Processes and Their Applications

Dynamic deracemization processes, such as dynamic kinetic resolution (DKR), are highly efficient methods for converting a racemate entirely into a single, desired enantiomer. These processes are applicable to molecules that can racemize under the reaction conditions. Given that the enantiomers of this compound can interconvert at elevated temperatures, dynamic processes are relevant. researchgate.netresearchgate.net

In the context of allenes, palladium-catalyzed aminations utilizing DKR have been successfully used to prepare enantioenriched allenyl amines from racemic allenyl carbamates. illinois.edu This demonstrates that a racemic allene can be converted into a single enantiomer of a product by combining a stereoselective reaction with in-situ racemization of the starting material. The interconversion of dialkyl 2,3-pentadienedioate enantiomers observed during gas chromatography on chiral stationary phases is a manifestation of a dynamic process where separation and racemization occur simultaneously. researchgate.netresearchgate.net

Determination of Absolute Configuration in Chiral this compound Derivatives

Determining the absolute configuration (the specific R/S designation) of a chiral molecule is a critical step in stereochemical analysis. Several spectroscopic and computational methods are employed for this purpose in allene chemistry. frontiersin.orgrsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgresearchgate.net It is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net By comparing the experimental VCD spectrum with a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known configuration, the absolute configuration of the molecule can be assigned with high confidence. wikipedia.orgresearchgate.net This method has been successfully applied to various chiral allenes. dntb.gov.uaacs.org The C=C=C stretching region in the VCD spectrum can be particularly informative for allenes. researchgate.netrsc.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible range. beilstein-journals.org Similar to VCD, the experimental ECD spectrum of a chiral allene can be compared with spectra calculated using time-dependent DFT (TD-DFT) to determine its absolute configuration. beilstein-journals.orgcmu.edu The shape and sign of the Cotton effects in the ECD spectrum are characteristic of the molecule's specific three-dimensional structure. mdpi.comchemistrywithatwist.com

X-ray Crystallography: When a single crystal of a chiral compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and, therefore, its absolute configuration. researchgate.net

Kinetic and Thermodynamic Parameters of Enantiomerization Processes

The enantiomers of this compound are stereolabile, meaning they can interconvert without breaking any chemical bonds through rotation around the allene axis. psu.edursc.org This process is known as enantiomerization or racemization. The rate of this interconversion is governed by a significant energy barrier.

Studies using dynamic gas chromatography (DGC) on various chiral stationary phases have been instrumental in quantifying the kinetic and thermodynamic parameters of this process. researchgate.netresearchgate.netacs.org The enantiomers of this compound have been shown to undergo interconversion during gas chromatographic separation. researchgate.netresearchgate.net By analyzing the elution profiles, it is possible to calculate the rate constants (k) and the Gibbs free energy of activation (ΔG‡) for the enantiomerization. researchgate.netacs.org

Research has determined an interconversion barrier (ΔG‡) of 128 ± 1 kJ mol⁻¹ at 120 °C for this compound, a value obtained using a stop-flow gas chromatography technique in the absence of a chiral stationary phase. researchgate.netresearchgate.netpsu.edursc.org Interestingly, when measured on chiral stationary phases like Chirasil-Nickel or Chirasil-Dex, the energy barriers were found to be slightly lower, at 117.5 and 114.9 kJ mol⁻¹, respectively, at the same temperature, indicating that the chiral environment can catalyze the racemization process. psu.edursc.org The activation enthalpy (ΔH‡) and entropy (ΔS‡) have also been determined, indicating that the interconversion is an entropy-driven process at higher temperatures (e.g., 160 °C). researchgate.netresearchgate.net

| Parameter | Value | Temperature (°C) | Method/Condition | Reference |

|---|---|---|---|---|

| ΔG‡ | 128 ± 1 kJ mol⁻¹ | 120 | Stop-flow Gas Chromatography (empty capillary) | researchgate.netresearchgate.netpsu.edursc.org |

| ΔG‡ | 117.5 kJ mol⁻¹ | 120 | Dynamic Gas Chromatography (Chirasil-Nickel CSP) | psu.edursc.org |

| ΔG‡ | 114.9 kJ mol⁻¹ | 120 | Dynamic Gas Chromatography (Chirasil-Dex CSP) | psu.edursc.org |

| ΔG‡app(a→b) | 123.3 kJ mol⁻¹ | 120 | Dynamic Gas Chromatography (HP-5 + Chiraldex B-DM CSP) | |

| ΔG‡app(b→a) | 124.4 kJ mol⁻¹ | 120 | Dynamic Gas Chromatography (HP-5 + Chiraldex B-DM CSP) |

Advanced Spectroscopic and Computational Analysis for Structural and Mechanistic Elucidation of Dimethyl 2,3 Pentadienedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like dimethyl-2,3-pentadienedioate. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined, confirming the molecular structure.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its constituent protons. The two methoxy (B1213986) groups (-OCH₃) would appear as a singlet (or two closely spaced singlets if magnetically non-equivalent) in the upfield region, typically around 3.7-3.8 ppm, integrating to six protons. The single proton on the allene (B1206475) backbone (C4-H) would appear as a singlet in the vinylic region.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. Key expected signals include those for the methoxy carbons (around 50-55 ppm), the ester carbonyl carbons (in the 160-170 ppm range), and the three distinct carbons of the allene system. The central sp-hybridized carbon (C3) of the allene typically resonates at a very low field (often >200 ppm), which is a highly characteristic feature, while the two sp²-hybridized carbons (C2 and C4) would appear in the olefinic region.

Combined analysis of these spectra, often supplemented by two-dimensional NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby verifying the structural integrity of this compound.

Dynamic Nuclear Magnetic Resonance (DNMR) in Stereochemical and Stereodynamic Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational changes or the interconversion of stereoisomers. For chiral allenes like this compound, DNMR can be employed to study the dynamics of enantiomerization.

One notable application related to DNMR principles is the use of chiral lanthanide shift reagents. Research has confirmed the deracemization of this compound in the presence of a chiral paramagnetic lanthanide shift reagent, which can be monitored by NMR spectroscopy. These reagents form diastereomeric complexes with the enantiomers, leading to separate NMR signals for the otherwise indistinguishable enantiomers. By observing changes in these signals, such as coalescence at different temperatures, it is possible to probe the stereodynamic behavior and the energy barriers associated with stereoisomer interconversion.

Mass Spectrometry Techniques in Investigating Reaction Mechanisms and Product Identification

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for gaining insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this compound, allowing for the determination of its molecular formula (C₇H₈O₄) with high accuracy.

In the context of reaction monitoring and product identification, MS is invaluable. When this compound is used in a chemical reaction, MS can be used to:

Identify the product by confirming its expected molecular weight.

Characterize reaction intermediates if they can be ionized.

Investigate reaction mechanisms by analyzing fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from cleavages such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).

X-ray Crystallography for Precise Determination of Molecular Architecture and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. wikipedia.org Should a suitable single crystal of an enantiomerically pure sample of this compound be obtained, this technique would provide precise data on its molecular architecture. nih.gov

The key structural parameters that would be elucidated include:

Bond Lengths : The exact lengths of the C=C=C bonds of the allene core and the C-C, C=O, and C-O bonds of the ester groups.

Bond Angles : The geometry around each carbon atom, confirming the near-linear arrangement of the C=C=C moiety and the trigonal planar geometry of the sp² carbons.

Torsion Angles : The dihedral angle between the two substituent planes at the ends of the allene is a defining feature of its geometry, expected to be approximately 90°.

Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of a specific enantiomer without ambiguity. mdpi.com This provides an absolute structural benchmark that is essential for stereochemical studies.

Gas Chromatography in Stereochemical Analysis of Allenedioate Enantiomers

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For chiral molecules like this compound, specialized GC methods are required to resolve the enantiomers and study their stereochemical properties.

Enantioselective Gas Chromatography (EGC)

Enantioselective Gas Chromatography (EGC) utilizes a chiral stationary phase (CSP) to achieve the separation of enantiomers. The two enantiomers of this compound interact diastereomerically with the CSP, leading to different retention times and thus their resolution into two separate peaks.

Studies have shown that the enantiomers of this compound can be separated on various polymeric chiral stationary phases. Effective resolutions have been achieved using cyclodextrin-based CSPs, such as those modified with alkyl groups.

| Chiral Stationary Phase Type | Example |

| Cyclodextrin-based | 2,6-di-O-methyl-3-O-pentyl-beta-CD |

| Cyclodextrin-based | 2,6-di-O-methyl-3-O-pentyl-gamma-CD |

| Cyclodextrin-based | 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-beta-CD |

This table presents examples of chiral stationary phases used for the enantioselective separation of allenedioates.

Dynamic Gas Chromatography (DGC) for Interconversion Kinetics and Energy Barrier Determination

A fascinating aspect of this compound is that its enantiomers can interconvert (racemize) at elevated temperatures, a phenomenon that can occur during the GC analysis itself. Dynamic Gas Chromatography (DGC) is the technique used to study such on-column interconversions.

When enantiomerization occurs during the chromatographic run, characteristic elution profiles are observed, consisting of two peaks for the enantiomers connected by a plateau formed by the molecules that interconvert as they travel through the column. By analyzing these profiles, often through computer simulation, the kinetic and thermodynamic parameters of the interconversion process can be determined.

For this compound, the enantiomerization barrier has been determined using DGC. researchgate.net The kinetic data obtained are in good agreement with values from other methods, such as two-dimensional stopped-flow gas chromatography. researchgate.net

| Parameter | Value | Temperature | Method |

| Gibbs Free Energy of Activation (ΔG‡) | 128 ± 1 kJ mol⁻¹ | 120 °C | Two-dimensional stop flow GC |

This table summarizes the experimentally determined energy barrier for the enantiomeric interconversion of this compound.

Further analysis indicated that the interconversion process on certain columns is an entropy-driven process at 160 °C. researchgate.net This detailed kinetic information is crucial for understanding the stereochemical stability of the allene.

Applications of Multidimensional Stopped-Flow Gas Chromatography

The study of reactive compounds like this compound and the complex product mixtures that can result from its reactions necessitates advanced analytical techniques. Multidimensional stopped-flow gas chromatography (GC) is a powerful, albeit specialized, method for the analysis of such complex volatile samples. This technique combines the high separation power of comprehensive two-dimensional GC (GC × GC) with the ability to pause, or "stop," the flow of the mobile phase in the primary column. researchgate.netresearchgate.net This stop-flow capability allows for an extended separation time in the second dimension, which can be crucial for resolving closely eluting or isomeric products often formed in reactions of polyfunctional molecules. researchgate.net

In the context of this compound, this technique could be applied to unravel complex reaction mechanisms. For instance, in studying its cycloaddition or polymerization reactions, a quasi-stop-flow approach could be implemented to trap and analyze transient intermediates or to achieve fine-grained separation of a wide range of products. acs.org The methodology involves splitting the carrier gas, using one stream for the primary column separation and another for modulation, which allows for brief halting of the primary column flow while the second-dimension separation is completed. acs.org This enhances the peak capacity and separation power far beyond what is achievable with conventional one-dimensional GC. acs.org

The primary advantages of applying this technique to the study of this compound reactions include:

Enhanced Resolution: The high peak capacity of GC × GC is essential for separating the potentially large number of isomers (regioisomers and stereoisomers) that can be formed.

Analysis of Transient Species: The stop-flow capability can be synchronized with reaction initiation to capture and identify short-lived intermediates, providing direct evidence for proposed reaction pathways.

Detailed Fingerprinting: The technique produces detailed two-dimensional chromatographic "fingerprints" of reaction mixtures, allowing for comprehensive product profiling and the identification of minor byproducts that might be missed by other methods. researchgate.net

| Technique | Primary Advantage | Application to this compound Reactions | Limitation |

|---|---|---|---|

| Conventional 1D-GC | Simplicity and speed | Initial screening of major products | Insufficient resolution for complex isomeric mixtures |

| Comprehensive 2D-GC (GC × GC) | Vastly increased peak capacity and structured chromatograms | Detailed separation of isomers and product fingerprinting | Second-dimension separation time is limited by the modulation period |

| Stopped-Flow 2D-GC | Decouples the first and second dimension separation times researchgate.net | In-depth analysis of specific elution regions and potential for trapping transient intermediates | Increased complexity and longer analysis time per sample |

Application of Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Predictions and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org The theory posits that reactivity is governed primarily by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.orgyoutube.com For this compound, an electron-deficient allene due to the two electron-withdrawing ester groups, FMO theory is invaluable for predicting its behavior in pericyclic reactions, such as cycloadditions.

In a potential Diels-Alder reaction where this compound acts as the dienophile, its reactivity would be dictated by the energy gap between its LUMO and the HOMO of a prospective diene. The electron-withdrawing nature of the ester groups lowers the energy of both the HOMO and LUMO, but particularly the LUMO. This makes it a strong candidate for normal-electron-demand Diels-Alder reactions with electron-rich dienes. The interaction between the diene's HOMO and the allene's LUMO would be the dominant stabilizing factor. wikipedia.org

The regioselectivity of such reactions can also be predicted by examining the relative sizes of the orbital coefficients on the atoms involved in bond formation. For an unsymmetrical diene reacting with the unsymmetrical π-system of the allene, the preferred orientation (regioisomer) will be the one that results in the greatest overlap between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.

Furthermore, FMO theory can help rationalize the stereoselectivity of cycloadditions. For example, in a Diels-Alder reaction, the preference for an endo or exo transition state is often explained by secondary orbital interactions—less significant interactions between other parts of the HOMO and LUMO that can stabilize one transition state over the other. wikipedia.org

| Reaction Type | Interacting Orbitals | Role of this compound | Predicted Outcome |

|---|---|---|---|

| Normal-Demand Diels-Alder | HOMO (Diene) – LUMO (Dienophile) | Dienophile (Electron-poor) | Favorable reaction with electron-rich dienes |

| Nucleophilic Addition | HOMO (Nucleophile) – LUMO (Electrophile) | Electrophile | Attack at the central carbon of the allene or at the carbonyl carbons |

| Electrophilic Addition | HOMO (Allene) – LUMO (Electrophile) | Nucleophile (less common) | Less favorable due to the electron-withdrawing nature of the ester groups |

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Modeling

To gain a more quantitative understanding of the structure and reactivity of this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed. These methods solve approximations of the Schrödinger equation to model the electronic structure of molecules, providing deep insights into their properties. researchgate.net

DFT, particularly with hybrid functionals like B3LYP or M06-2X, has become a standard tool for investigating organic reactions because it offers a good balance between computational cost and accuracy. nih.govnih.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Molecular Orbital Energies: Quantify the energies of the HOMO and LUMO, which is essential for applying FMO theory and predicting reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. researchgate.net

Generate an Electrostatic Potential Map: Visualize the electron density distribution on the molecular surface. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to attack. For this compound, significant positive potential is expected on the central allenic carbon and the carbonyl carbons, marking them as electrophilic centers.

Compute Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can be used to characterize the compound and confirm the nature of stationary points (as minima or transition states) on the potential energy surface. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding but can offer higher accuracy (the "gold standard"). These are often used to benchmark results obtained from DFT for critical reaction steps.

Computational Modeling of Reactivity, Regioselectivity, and Stereoselectivity in Reactions of this compound

Building upon the electronic structure calculations described above, computational modeling provides a powerful framework for dynamically simulating chemical reactions and predicting their outcomes with high fidelity. By mapping the potential energy surface for a given reaction, researchers can identify the lowest-energy pathways from reactants to products.

This modeling is particularly useful for understanding the complex reactivity of this compound. For instance, in a cycloaddition reaction with an unsymmetrical diene like (E)-1,3-pentadiene, several regio- and stereochemical outcomes are possible. DFT calculations can be used to locate the transition state structures for each possible pathway. nih.govresearchgate.net The relative heights of the calculated activation energy barriers (ΔG‡) for these competing transition states allow for a quantitative prediction of the major and minor products. A lower activation barrier corresponds to a faster reaction rate. rsc.org

For example, a computational study on the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and acrylonitrile (B1666552) showed that the concerted pathway was favored over a stepwise diradical pathway by 2.5 kcal/mol, which was consistent with experimental observations of both cycloadduct and copolymer formation. nih.govnih.gov A similar approach can be applied to this compound to determine whether its reactions are likely to be concerted or stepwise. researchgate.net

The key steps in modeling these reactions are:

Reactant and Product Optimization: Finding the lowest energy structures of the starting materials and potential products.

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the minimum energy reaction path.

Frequency Calculation: Confirming the nature of each stationary point. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Calculation: Computing the relative free energies of activation (ΔG‡) and reaction energies (ΔGrxn) to determine kinetic and thermodynamic product distributions.

| Reaction | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Diels-Alder with Cyclopentadiene (B3395910) | Endo Approach | 20.5 | Minor Product (Kinetically disfavored) |

| Exo Approach | 19.8 | Major Product (Kinetically favored) | |

| Addition of a Nucleophile (e.g., Methoxide) | Attack at Central Allenic Carbon (C3) | 15.2 | Major Product (Lowest energy barrier) |

| Attack at Carbonyl Carbon | 18.9 | Minor Product |

Note: The energy values in Table 3 are illustrative and represent typical results from such computational studies.

Synthetic Applications and Broader Utility of Dimethyl 2,3 Pentadienedioate in Complex Molecule Synthesis

Construction of Carbocyclic and Heterocyclic Systems via Allene-Mediated Reactions

The reactivity of allenes, including dimethyl-2,3-pentadienedioate, makes them powerful tools in the synthesis of both carbocyclic and heterocyclic ring systems. researchgate.netmdpi.commdpi.com The orthogonal π systems within the allene (B1206475) structure allow for participation in various cyclization and cycloaddition reactions. researchgate.net Transition metal-catalyzed reactions, in particular, have proven to be highly effective in activating allenes for these transformations. researchgate.netmdpi.commdpi.com

Allene-mediated reactions offer a diverse range of strategies for ring formation. For instance, palladium-catalyzed carbocyclization-borylation of enallenols has been developed to produce borylated cyclohexanol (B46403) derivatives with high diastereoselectivity. diva-portal.org Similarly, palladium-catalyzed oxidative carbocyclization reactions of enallenes can lead to the formation of cis-fused scilit.comscilit.com bicyclic γ-lactones and γ-lactams. diva-portal.org These reactions often proceed with excellent stereocontrol, which is crucial in the synthesis of complex molecules. The use of phosphine-catalyzed cascade isomerization/annulation processes with allenoates and enynes has also been reported to yield allene-substituted hexahydropentalenes with multiple chiral centers. nih.gov

Furthermore, the synthetic utility of allenes extends to the construction of heterocyclic scaffolds. researchgate.net Allenyl-phosphonates and -phosphine oxides, for example, have been employed in heterocyclization reactions to synthesize a variety of phosphorylated heterocycles, including phosphono-benzofurans, -pyrazoles, and -indoles. acs.org Metal-catalyzed cyclizations are a cornerstone in this area, providing efficient routes to nitrogen-containing heterocycles such as imidazoles, pyridines, and pyrimidines. mdpi.com

The following table summarizes selected examples of carbocyclic and heterocyclic systems synthesized using allene-mediated reactions.

| Starting Material Type | Reagent/Catalyst | Product Ring System | Reference |

| Enallenols | Palladium Catalyst | Borylated Cyclohexanols | diva-portal.org |

| Enallenols | Palladium Catalyst | cis-Fused scilit.comscilit.com Bicyclic γ-Lactones/Lactams | diva-portal.org |

| Allenoates and Enynes | Phosphine Catalyst | Allene-Substituted Hexahydropentalenes | nih.gov |

| Allenyl-phosphonates | - | Phosphono-benzofurans, -pyrazoles, -indoles | acs.org |

| 1,3-Enynes | Palladium Catalyst | Imidazolidinones, Thiadiazolidines, Imidazolidines | nih.gov |

Role of this compound in Natural Product Total Synthesis

This compound and other allene derivatives have proven to be valuable intermediates in the total synthesis of natural products. citedrive.combeilstein-journals.orgsemanticscholar.org Their ability to undergo stereoselective transformations allows for the construction of complex molecular frameworks found in nature.

One notable application is in the synthesis of isocoumarin-containing natural products. For instance, the [4+2] cycloaddition of 1,3-bis(silyloxy)-1,3-butadienes with dimethyl allene-1,3-dicarboxylate is a key step in the synthesis of 4-hydroxy- and 2,4-dihydroxy-homophthalates, which are precursors to various natural products. acs.org This methodology has been applied to the total synthesis of compounds like AGI-7 and sescandelin. acs.org

The versatility of allenes is further highlighted in their use in constructing various structural motifs present in natural products. Enamide-based cyclizations, which can proceed through allene intermediates, have been instrumental in the total synthesis of alkaloids. beilstein-journals.org These reactions can lead to the formation of diverse N-heterocycles that form the core of many natural alkaloids. beilstein-journals.org

Below is a table highlighting the application of allene derivatives in the synthesis of specific natural products.

| Natural Product | Key Allene-Based Reaction | Reference |

| AGI-7 | [4+2] Cycloaddition of a diene with dimethyl allene-1,3-dicarboxylate | acs.org |

| Sescandelin | [4+2] Cycloaddition of a diene with dimethyl allene-1,3-dicarboxylate | acs.org |

| Cephalotaxine | Enamide-alkyne cycloisomerization | beilstein-journals.org |

| Cephalezomine H | Enamide-alkyne cycloisomerization | beilstein-journals.org |

| (-)-Dihydrolycopodine | Aza-Prins cyclization of an enamide | beilstein-journals.org |

| (-)-Lycopodiene | Aza-Prins cyclization of an enamide | beilstein-journals.org |

Development of Advanced Functional Materials Utilizing Allene Scaffolds

The unique structural and electronic properties of allenes make them attractive building blocks for the creation of advanced functional materials. scilit.comcitedrive.com The rigid and linear geometry of the allene moiety can be exploited to construct well-defined molecular architectures with specific functions. acs.org

Allene-containing polymers, dendrimers, and macrocycles have been synthesized and investigated for their potential applications in materials science. acs.org The incorporation of allene units can influence the material's photophysical, electronic, and chiroptical properties. For example, enantiopure allenes are of particular interest for the rational design of advanced materials with switchable chiral properties. acs.org

The development of functional materials based on allene scaffolds is an active area of research, with potential applications in fields such as organic electronics, sensor technology, and catalysis. acs.org The ability to precisely control the structure and properties of these materials through synthetic chemistry opens up exciting possibilities for future technological advancements.

Synthesis of Fullerene Derivatives and Other Advanced Carbon Nanostructures

The reactivity of this compound extends to the functionalization of fullerenes and the synthesis of other advanced carbon nanostructures. osti.govacs.orgosti.gov Multicomponent reactions involving this allene have been utilized to create novel fullerene derivatives. osti.govacs.orgosti.gov

A notable example is the four-component annulation reaction of C60, an alkyl isocyanide, water, and dimethyl 2,3-pentadienedioate, which yields cyclopentano- researchgate.netfullerene derivatives. osti.govacs.orgosti.gov This reaction provides a pathway to regioselectively functionalize fullerenes, which is crucial for tuning their properties for applications in biomedicine and materials science. osti.gov

Beyond fullerenes, the principles of allene chemistry are relevant to the broader field of carbon nanostructure synthesis. tongji.edu.cnresearchgate.net The construction of sp-hybridized carbon scaffolds is a key challenge in the synthesis of novel carbon allotropes like graphyne and carbyne. researchgate.net While direct use of this compound in these specific syntheses is not extensively documented, the reactions and principles established with allenes provide a foundation for developing new synthetic methodologies for these advanced carbon materials. researchgate.net

The table below provides an example of a fullerene derivative synthesized using this compound.

| Fullerene Derivative | Synthetic Method | Reactants | Reference |

| Cyclopentano- researchgate.netfullerene derivative | Four-component annulation | C60, Alkyl isocyanide, Water, Dimethyl 2,3-pentadienedioate | osti.govacs.orgosti.gov |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing dimethyl-2,3-pentadienedioate, and how should data contradictions be resolved?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) and IR spectroscopy to confirm the ester functional groups and conjugated diene system. For resolving spectral contradictions (e.g., unexpected coupling patterns in NMR), cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities or isomerization artifacts. Document solvent effects rigorously, as polar solvents may stabilize certain conformers .

Q. How should researchers design synthetic routes for this compound while minimizing side reactions?

- Methodological Answer : Optimize reaction conditions using microwave-assisted synthesis to reduce reaction time and prevent thermal degradation. Employ DFT calculations to predict intermediate stability and transition-state barriers. Validate purity via gas chromatography (GC) with flame ionization detection, referencing retention indices from analogous diesters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS standards for ester handling:

- Use fume hoods to prevent aerosol formation.

- Implement adsorbent materials (e.g., acid-binding agents) for spill containment.

- Monitor neurotoxic symptoms (e.g., memory deficits, irritability) in exposed personnel via baseline neurological evaluations .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) simulations to model electron density shifts during cycloaddition. Compare computed activation energies with experimental kinetic data (e.g., via stopped-flow UV-Vis ) to validate diene/dienophile compatibility. Discrepancies may arise from solvent polarity effects, requiring COSMO-RS solvation models for correction .

Q. What strategies resolve contradictions in toxicity studies of this compound derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) analyses to isolate toxicophores. For conflicting neurotoxicity data, use microelectrode array (MEA) assays on neuronal cultures to quantify functional changes (e.g., firing patterns). Cross-reference with kidney function biomarkers (e.g., serum creatinine) to differentiate systemic vs. organ-specific effects .

Q. How can isotopic labeling elucidate metabolic pathways of this compound in environmental systems?

- Methodological Answer : Synthesize ¹³C-labeled this compound and track degradation via LC-HRMS in soil/water microcosms. Use stable isotope probing (SIP) to identify microbial consortia responsible for ester hydrolysis. Conflicting biodegradation rates may reflect pH-dependent enzyme activity, necessitating metatranscriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.